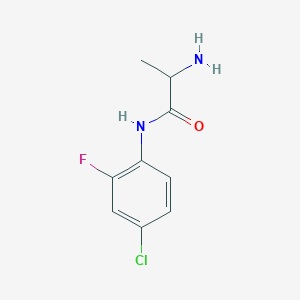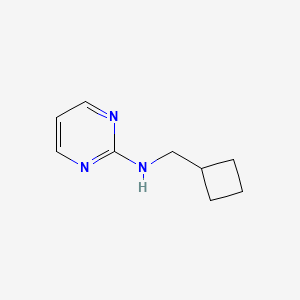![molecular formula C14H16ClNO3S B7540864 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid](/img/structure/B7540864.png)
1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid, also known as CP-94,253, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective antagonist of the dopamine D4 receptor, which is a subtype of the dopamine receptor family. CP-94,253 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.
作用機序
1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid acts as a potent and selective antagonist of the dopamine D4 receptor, which is a subtype of the dopamine receptor family. The dopamine D4 receptor is primarily located in the prefrontal cortex, a brain region that is involved in cognitive and emotional processing. By blocking the activity of the dopamine D4 receptor, 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid can modulate the activity of the prefrontal cortex and improve cognitive and emotional functioning.
Biochemical and physiological effects:
1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. For example, it can modulate the activity of the prefrontal cortex, as well as other brain regions that are involved in reward processing and addiction. It can also affect the release of neurotransmitters such as dopamine and glutamate, which are important for cognitive and emotional functioning.
実験室実験の利点と制限
One of the advantages of 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid is its potency and selectivity for the dopamine D4 receptor. This makes it a valuable tool for studying the role of this receptor subtype in various neurological and psychiatric disorders. However, one limitation of 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid. One area of interest is the potential therapeutic applications of 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid in other neurological and psychiatric disorders, such as Parkinson's disease and addiction. Another area of interest is the development of more potent and selective dopamine D4 receptor antagonists, which could have even greater therapeutic potential. Finally, there is a need for further research on the biochemical and physiological effects of 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid, as well as its potential side effects and safety profile.
合成法
The synthesis of 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid involves the reaction of 2-chlorobenzyl mercaptan with 1-(2,3-epoxypropyl)piperidine in the presence of a base, followed by the acylation of the resulting intermediate with 3-bromo-2-oxopiperidine-1-carboxylic acid. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In particular, it has shown promising results in the treatment of schizophrenia, a chronic and debilitating mental illness characterized by positive symptoms such as hallucinations and delusions, as well as negative symptoms such as apathy and social withdrawal.
特性
IUPAC Name |
1-[2-(2-chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S/c15-11-5-1-2-6-12(11)20-9-13(17)16-7-3-4-10(8-16)14(18)19/h1-2,5-6,10H,3-4,7-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQYTXDFQLFMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid](/img/structure/B7540794.png)

![1-[3-(2-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B7540806.png)
![2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7540815.png)
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7540822.png)
![4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7540832.png)



![4-[Methyl(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]butanoic acid](/img/structure/B7540880.png)
![4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid](/img/structure/B7540884.png)
![3-[[2-(2,4-Dichlorophenoxy)acetyl]amino]butanoic acid](/img/structure/B7540890.png)
![3-[(3,5-Dichlorobenzoyl)amino]butanoic acid](/img/structure/B7540896.png)